ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate
Overview
Description
Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate is a chemical compound that belongs to the class of sulfoxides It is known for its unique structural features, which include an indene moiety fused with a sulfinyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate typically involves the reaction of 2,3-dihydro-1H-indene with sulfinyl chloride, followed by esterification with ethanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Sulfinylation: 2,3-dihydro-1H-indene reacts with sulfinyl chloride in the presence of a base.
Esterification: The resulting sulfinyl compound is then esterified with ethanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ethyl 2-(2,3-dihydro-1H-indene-5-sulfonyl)acetate.
Reduction: Ethyl 2-(2,3-dihydro-1H-indene-5-thioacetate).
Substitution: Products depend on the nucleophile used, such as ethyl 2-(2,3-dihydro-1H-indene-5-aminoacetate) when using an amine.
Scientific Research Applications
Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the indene moiety can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,3-dihydro-1H-indene-5-sulfonyl)acetate: Similar structure but with a sulfone group instead of a sulfinyl group.
Ethyl 2-(2,3-dihydro-1H-indene-5-thioacetate): Similar structure but with a sulfide group instead of a sulfinyl group.
Ethyl 2-(2,3-dihydro-1H-indene-5-aminoacetate): Similar structure but with an amino group instead of a sulfinyl group.
Uniqueness
Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. The combination of the indene moiety with the sulfinyl group and ethyl ester makes this compound versatile for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-inden-5-ylsulfinyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-2-16-13(14)9-17(15)12-7-6-10-4-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAQCVRXFMBXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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